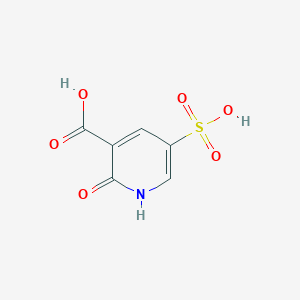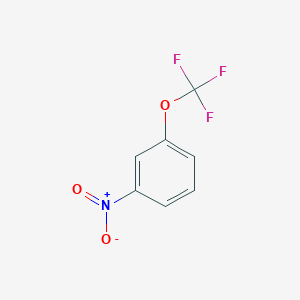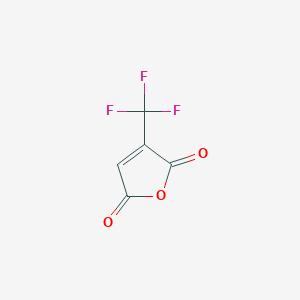
Trimethylsilyl nonafluorobutanesulfonate
Descripción general
Descripción
Trimethylsilyl nonafluorobutanesulfonate is a chemical compound with the molecular formula C₇H₉F₉O₃SSi and a molecular weight of 372.28 g/mol . It is known for its unique properties, including high thermal stability and resistance to hydrolysis. This compound is often used in various chemical reactions and industrial applications due to its ability to introduce the trimethylsilyl group into molecules.
Mecanismo De Acción
Target of Action
Trimethylsilyl nonafluorobutanesulfonate, also known as a trimethylsilyl group (TMS), primarily targets the hydroxy group of an alcohol . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .
Mode of Action
The compound interacts with its targets through the formation of trialkylsilyl ethers . The most common reaction involves the alcohol attacking a trialkyl-substituted silicon atom in an SN2-like mechanism . This forms a trialkylsilyl ether, R’O-SiR3, where the alcohol group has been changed (protected) . This silyl ether no longer has the fairly acidic OH proton as the alcohol group has been changed (protected) .
Biochemical Pathways
The compound affects the biochemical pathway involving the protection of alcohols . This process involves three steps: blocking the interfering functionality by introducing a protecting group, performing the intended reaction, and removing the protecting group to reform the original functional group .
Pharmacokinetics
The compound’s boiling point is 70°c at 12 mmhg, and it has a density of 1438 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The result of the compound’s action is the protection of the alcohol group in a molecule, allowing for further reactions to take place without interference from the alcohol group . The produced trimethylsilyl ether is commonly abbreviated -OTMS .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is classified as toxic , and safety measures should be taken when handling it. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The compound should also be stored in a well-ventilated place and kept cool .
Análisis Bioquímico
Biochemical Properties
Trimethylsilyl nonafluorobutanesulfonate plays a significant role in biochemical reactions, particularly in the derivatization of metabolites for gas chromatography-mass spectrometry (GC-MS) analysis . It interacts with various enzymes and proteins, facilitating the identification and quantification of metabolites. The compound’s interaction with biomolecules is primarily through silylation, where it reacts with hydroxyl, carboxyl, and amino groups, forming stable trimethylsilyl derivatives . This process enhances the volatility and stability of metabolites, making them suitable for GC-MS analysis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying the chemical structure of metabolites, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form stable derivatives with biomolecules can alter the metabolic profile of cells, leading to changes in cellular activities and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through silylation. This process involves the transfer of the trimethylsilyl group to hydroxyl, carboxyl, and amino groups of metabolites . The resulting trimethylsilyl derivatives are more volatile and stable, facilitating their detection and analysis using GC-MS. The compound’s ability to modify the chemical structure of metabolites can also influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the stability of trimethylsilyl derivatives can vary, affecting the accuracy and reliability of metabolomic analyses. Additionally, the compound’s impact on cellular activities may change over time, depending on its concentration and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activities . Threshold effects have been observed, where specific concentrations of the compound are required to elicit noticeable changes in cellular activities. High doses of this compound can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in the derivatization of metabolites for GC-MS analysis . The compound interacts with enzymes and cofactors involved in metabolic reactions, influencing metabolic flux and metabolite levels. By forming stable trimethylsilyl derivatives, the compound facilitates the identification and quantification of metabolites, providing insights into cellular metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. The distribution of this compound can also impact its activity and function, as its interactions with biomolecules may vary depending on its cellular localization .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on metabolic processes. The localization of this compound can influence its activity and function, as its interactions with biomolecules may vary depending on its subcellular environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl nonafluorobutanesulfonate can be synthesized through several methods. One common approach involves the reaction of nonafluorobutanesulfonyl fluoride with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl nonafluorobutanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Bases: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with an alcohol would produce a nonafluorobutanesulfonate ester and trimethylsilanol .
Aplicaciones Científicas De Investigación
Trimethylsilyl nonafluorobutanesulfonate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a nonafluorobutanesulfonate group.
Trimethylsilyl chloride: Used for introducing the trimethylsilyl group but lacks the sulfonate functionality.
Uniqueness
Trimethylsilyl nonafluorobutanesulfonate is unique due to its combination of the trimethylsilyl group and the nonafluorobutanesulfonate group, which imparts high thermal stability and resistance to hydrolysis. This makes it particularly useful in applications requiring these properties .
Propiedades
IUPAC Name |
trimethylsilyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F9O3SSi/c1-21(2,3)19-20(17,18)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPIKYUVSCYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F9O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380753 | |
| Record name | Trimethylsilyl perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68734-62-3 | |
| Record name | Trimethylsilyl perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl nonafluoro-1-butanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Trimethylsilyl nonafluorobutanesulfonate a suitable reagent for silylating 1,3-dithietane 1,1,3,3-tetroxide?
A1: The research highlights the difficulty of performing substitution reactions on 1,3-dithietane 1,1,3,3-tetroxide (also known as sulfene dimer). This compound, in the presence of triethylamine, enables the successful silylation of the compound. This success is likely due to the reagent's ability to act as a strong silylating agent, facilitating the introduction of trimethylsilyl groups onto the 1,3-dithietane 1,1,3,3-tetroxide scaffold. This methodology led to the synthesis of various silylated derivatives, including the first enol ether of a sulfone, 1-(tirmethylsiloxy)-2,4,4-tris(trimethylsilyl)-1,3-dithiet-1-ene 1,3,3,-trioxide. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)
![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)
